GSK864

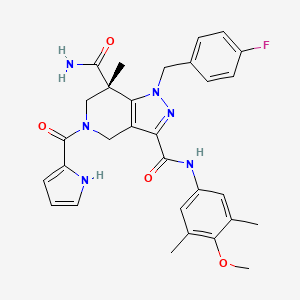

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCNNEYLFOQFSW-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of GSK864: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective, cell-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] This document provides a comprehensive technical overview of the mechanism of action of GSK864, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Allosteric Inhibition of Mutant IDH1

GSK864 functions as an allosteric inhibitor of specific, cancer-associated mutant forms of IDH1, namely R132C, R132H, and R132G.[1][2][3] Unlike wild-type IDH1, which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), these mutant enzymes gain a neomorphic function: the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation, a block in cellular differentiation, and the promotion of tumorigenesis.[4][5]

GSK864 binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[3][4] This binding event locks the enzyme in a catalytically inactive conformation, thereby preventing the conversion of α-KG to 2-HG.[4] The reduction in intracellular 2-HG levels allows for the restoration of normal dioxygenase activity, leading to a reversal of hypermethylation and the induction of cellular differentiation in malignant cells, particularly in the context of acute myeloid leukemia (AML).[4]

Quantitative Data Summary

The inhibitory activity of GSK864 against various mutant IDH1 enzymes and its effect on cellular 2-HG production have been quantified in several studies. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Reference |

| IDH1 R132C | 8.8 - 9 | [1][2] |

| IDH1 R132H | 15 - 15.2 | [1][2] |

| IDH1 R132G | 16.6 - 17 | [1][2] |

Table 1: Biochemical Inhibitory Potency of GSK864

| Cell Line | Measurement | EC50 (nM) | Reference |

| HT1080 (R132C) | 2-HG Production Inhibition | 320 | [1][4] |

Table 2: Cellular Activity of GSK864

Signaling Pathway

The signaling cascade initiated by mutant IDH1 and the point of intervention by GSK864 are depicted in the following diagram.

Caption: Signaling pathway of mutant IDH1 and inhibition by GSK864.

Experimental Protocols

Biochemical Assay for IC50 Determination of IDH1 Inhibitors

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against mutant IDH1 enzymes by measuring the consumption of NADPH.

Materials:

-

Recombinant mutant IDH1 enzyme (e.g., R132H, R132C)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

α-Ketoglutarate (α-KG)

-

GSK864 (or other test inhibitors) dissolved in DMSO

-

Diaphorase

-

Resazurin

-

384-well plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of GSK864 in DMSO.

-

In a 384-well plate, add the test compound to the assay buffer.

-

Add the recombinant mutant IDH1 enzyme to each well and incubate at room temperature for approximately 60 minutes.

-

Initiate the enzymatic reaction by adding a solution containing α-KG and NADPH.

-

Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining NADPH. This is achieved by adding a detection solution containing diaphorase and resazurin. Diaphorase utilizes NADPH to convert the non-fluorescent resazurin to the highly fluorescent resorufin.

-

Incubate for approximately 10 minutes at room temperature.

-

Measure the fluorescence intensity using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for biochemical IC50 determination.

LC-MS/MS Method for 2-Hydroxyglutarate (2-HG) Quantification

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate measurement of 2-HG levels in cellular extracts.

Materials:

-

Cell culture with mutant IDH1 (e.g., HT1080)

-

GSK864

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Internal standard (e.g., 13C5-2HG)

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Cell Culture and Treatment: Culture mutant IDH1-expressing cells to the desired density. Treat the cells with varying concentrations of GSK864 for a specified duration (e.g., 24 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the protein and debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

Add a known concentration of the internal standard to the supernatant.

-

Dry the sample under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., HILIC or C18).

-

Detect and quantify 2-HG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of 2-HG in each sample by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

-

Determine the EC50 value for 2-HG reduction by plotting the 2-HG concentration against the logarithm of the GSK864 concentration.

-

Caption: Workflow for cellular 2-HG measurement by LC-MS/MS.

Conclusion

GSK864 is a well-characterized allosteric inhibitor of mutant IDH1 enzymes. Its mechanism of action, centered on the reduction of the oncometabolite 2-HG, provides a clear rationale for its therapeutic potential in cancers driven by these specific mutations. The quantitative data and experimental protocols provided herein offer a solid foundation for further research and development of targeted therapies against mutant IDH1-driven malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Targeting of the Isocitrate Dehydrogenase Pathway and the Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GSK864: An Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant class of driver mutations in various cancers, including acute myeloid leukemia (AML) and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which drives tumorigenesis through epigenetic dysregulation.[3][4] GSK864 is a potent, selective, and cell-penetrant allosteric inhibitor developed to specifically target mutant forms of IDH1. It binds to a novel allosteric site at the dimer interface, locking the enzyme in an inactive conformation and effectively inhibiting 2-HG production.[1][5] This technical guide provides a comprehensive overview of GSK864, detailing its mechanism of action, quantitative inhibitory and binding data, key experimental protocols, and downstream biological effects, establishing its utility as a critical chemical probe and a foundational compound for therapeutic development.

The Role of Mutant IDH1 in Oncology

Under normal physiological conditions, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] Cancer-associated point mutations, most commonly at the R132 residue (e.g., R132H, R132C), result in a loss of this primary function and a gain of a new, detrimental activity.[6][7] The mutant IDH1 enzyme utilizes α-KG as a substrate to produce large quantities of the R-enantiomer of 2-hydroxyglutarate (D-2HG).[1]

D-2HG acts as an oncometabolite by competitively inhibiting α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[2][4] This inhibition leads to widespread DNA and histone hypermethylation, resulting in an epigenetic state that blocks cellular differentiation and promotes oncogenesis.[1][4]

GSK864: Mechanism of Allosteric Inhibition

GSK864 functions as a non-competitive, allosteric inhibitor that selectively targets the mutant form of the IDH1 enzyme.

-

Allosteric Binding: Unlike orthosteric inhibitors that compete with the natural substrate, GSK864 binds to a distinct allosteric pocket located at the interface of the IDH1 homodimer.[1][3][8] Crystallographic studies of a closely related analog, GSK321, confirm this binding mode, showing that the inhibitor locks the enzyme in a catalytically inactive conformation.[1]

-

Disruption of Metal Binding: The mechanism of inhibition is competitive with respect to the catalytically essential Mg²⁺ ion.[3] Binding of GSK864 at the dimer interface appears to disrupt the network required for proper metal ion coordination in the active site, thereby preventing catalysis.[3][9]

-

Basis for Selectivity: The selectivity of GSK864 for mutant IDH1 over its wild-type counterpart is rooted in conformational differences. The R132H mutation, for instance, destabilizes a "regulatory segment" of the enzyme, which otherwise restricts access to the allosteric pocket.[10] This inherent destabilization in the mutant protein makes the allosteric site more accessible for inhibitor binding.[10][11]

References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK864 | Structural Genomics Consortium [thesgc.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Allosteric Mutant IDH1 Inhibitor GSK864: A Catalyst for Cellular Differentiation in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interfere with normal hematopoiesis. A subset of AML cases is driven by mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, leading to a block in cellular differentiation. GSK864, a potent and selective allosteric inhibitor of mutant IDH1, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of GSK864, its effects on cellular differentiation in AML, and detailed experimental protocols from key preclinical studies.

Introduction

Mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic enzymatic activity that results in the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and Jumonji C domain-containing histone demethylases.[1][3] This leads to global DNA and histone hypermethylation, epigenetic alterations that ultimately block hematopoietic stem and progenitor cell differentiation, a hallmark of AML.[3][4]

GSK864 is an allosteric inhibitor that specifically targets mutant IDH1 enzymes.[5] By binding to a site distinct from the active site, GSK864 locks the enzyme in an inactive conformation, thereby inhibiting the production of 2-HG.[4][6] This restores normal epigenetic regulation and promotes the differentiation of leukemic blasts into mature myeloid cells.[4][5]

Mechanism of Action of GSK864 in AML

The primary mechanism by which GSK864 induces differentiation in IDH1-mutant AML is through the inhibition of 2-HG production. This leads to a cascade of downstream effects that ultimately reverse the epigenetic block on differentiation.

Signaling Pathway of Mutant IDH1 and GSK864 Intervention

The following diagram illustrates the signaling pathway initiated by mutant IDH1 and the point of intervention by GSK864.

Quantitative Data on GSK864's Efficacy

GSK864 demonstrates potent and selective inhibition of various IDH1 mutants, leading to a reduction in 2-HG levels and subsequent anti-leukemic effects.

| Parameter | Value | Cell Line / Model | Reference |

| IC50 vs. IDH1 R132C | 9 nM | Enzyme Assay | [5] |

| IC50 vs. IDH1 R132H | 15 nM | Enzyme Assay | [5] |

| IC50 vs. IDH1 R132G | 17 nM | Enzyme Assay | [5] |

| EC50 for 2-HG Inhibition | 320 nM | R132C IDH1 mutant HT1080 cells | [4] |

| In Vivo Dosage | 150 mg/kg | NSG mice with AML xenografts | [4][7] |

| Effect on Leukemic Blasts | Significant decrease | In vivo xenograft model | [4][5][7] |

| Effect on Mature Myeloid Cells | Relative increase | In vivo xenograft model | [4][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used in the preclinical evaluation of GSK864.

In Vivo Xenograft Model for AML

This protocol is designed to assess the in vivo efficacy of GSK864 on primary IDH1-mutant human AML cells.

-

Animal Model: Sublethally irradiated NOD/SCID gamma (NSG) mice are used as recipients.[4][7]

-

Cell Transplantation: Primary bone marrow cells from IDH1-mutant AML patients are transplanted into the NSG mice.[4][7]

-

Engraftment Confirmation: Three weeks post-transplantation, bone marrow aspirates are analyzed by flow cytometry to confirm human CD45+ cell engraftment.[4]

-

Treatment: Mice are treated with either vehicle control or GSK864 at a dose of 150 mg/kg, typically administered intraperitoneally.[4][7]

-

Monitoring: The percentage of human CD45+ cells and blast populations (SSClow CD45low/+) are monitored pre- and post-treatment.[4]

Flow Cytometry for Differentiation Markers

Flow cytometry is employed to quantify changes in cell surface markers indicative of myeloid differentiation.

-

Cell Preparation: Bone marrow cells from treated and control mice are harvested, and red blood cells are lysed.

-

Antibody Staining: Cells are stained with a panel of fluorescently conjugated antibodies, including anti-human CD45, anti-human CD38, and anti-human CD15.[4][7]

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: The percentage of cells expressing specific markers (e.g., an increase in CD15-positive cells) is quantified to assess the level of granulocytic differentiation.[7]

Cytomorphology Analysis

Cytological examination of sorted cells provides qualitative evidence of cellular maturation.

-

Cell Sorting: Viable human AML cells (mCD45.1-huCD45+) are sorted from the bone marrow of treated and control mice.[7]

-

Cytospin Preparation: Sorted cells are spun onto glass slides.

-

Staining: Slides are stained with Wright-Giemsa or a similar stain.

-

Microscopic Examination: Stained slides are examined under a microscope for morphological signs of myeloid differentiation, such as an increased cytoplasm-to-nuclear ratio and nuclear indentation or segmentation.[7]

Experimental and Logical Workflows

Visualizing experimental workflows can aid in understanding the logical progression of the research.

Impact on Key Hematopoietic Transcription Factors

While direct studies on the effect of GSK864 on specific transcription factors like PU.1 and CEBPA are not extensively detailed in the initial search results, the mechanism of action of IDH1 inhibitors strongly suggests an indirect influence. The hypermethylation state induced by mutant IDH1 is known to silence genes critical for myeloid differentiation, including those regulated by PU.1 and CEBPA.

-

PU.1: A master regulator of myeloid differentiation, PU.1 expression is often suppressed in AML.[8] The reversal of hypermethylation by GSK864 would be expected to lead to the re-expression of PU.1 and its target genes, thereby promoting differentiation.

-

CEBPA: CCAAT/enhancer-binding protein alpha (CEBPA) is another crucial transcription factor for granulocytic differentiation, and its function is frequently impaired in AML.[9][10] Similar to PU.1, restoring a normal methylation landscape through IDH1 inhibition could reactivate CEBPA expression and function.

Further research is warranted to directly elucidate the changes in the expression and activity of these and other key hematopoietic transcription factors following treatment with GSK864.

Conclusion

GSK864 is a potent and selective allosteric inhibitor of mutant IDH1 that effectively reduces the oncometabolite 2-HG in AML cells. This leads to the reversal of a global hypermethylation phenotype, thereby overcoming the block in cellular differentiation. Preclinical studies have demonstrated the ability of GSK864 to reduce leukemic blasts and promote the maturation of myeloid cells in vivo. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of GSK864 and other mutant IDH1 inhibitors. Future studies should focus on the direct impact of these inhibitors on the transcriptional networks that govern hematopoietic differentiation to further refine their clinical application.

References

- 1. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRECLINICAL STUDIES OF A NOVEL IDH1 INHIBITOR IN ACUTE MYELOID LEUKEMIA (AML) | Semantic Scholar [semanticscholar.org]

- 3. Clinical Implications of Isocitrate Dehydrogenase Mutations and Targeted Treatment of Acute Myeloid Leukemia with Mutant Isocitrate Dehydrogenase Inhibitors—Recent Advances, Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Minimal PU.1 reduction induces a preleukemic state and promotes development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Acute Myeloid Leukemia With CEBPA Mutations: Current Progress and Future Directions [frontiersin.org]

- 10. Heterogeneity within AML with CEBPA mutations; only CEBPA double mutations, but not single CEBPA mutations are associated with favourable prognosis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GSK864 on Epigenetic Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GSK864 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in the epigenetic reprogramming of various cancers. This technical guide provides an in-depth overview of GSK864's mechanism of action, its impact on epigenetic modifications, and detailed experimental protocols for studying these effects.

Introduction: The Role of Mutant IDH1 in Epigenetic Dysregulation

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including gliomas and acute myeloid leukemia (AML).[1][2][3][4] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6][7]

The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of α-KG-dependent dioxygenases.[5][7][8] This family of enzymes includes crucial epigenetic modifiers such as histone demethylases (e.g., JmjC domain-containing histone demethylases) and DNA demethylases (e.g., TET family enzymes).[5][8]

The resulting inhibition of these demethylases leads to a global hypermethylation of both histones and DNA, causing profound changes in gene expression that block cellular differentiation and promote tumorigenesis.[5][8][9][10]

GSK864: A Targeted Inhibitor of Mutant IDH1

GSK864 is a chemical probe designed to specifically inhibit the activity of mutant IDH1.[11] By blocking the production of 2-HG, GSK864 aims to restore the normal function of histone and DNA demethylases, thereby reversing the aberrant epigenetic landscape established by the IDH1 mutation.[1][2]

Quantitative Data on GSK864 Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of GSK864.

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | IDH1 R132C | 8.8 nM | Biochemical Assay | [11] |

| IDH1 R132H | 15.2 nM | Biochemical Assay | [11] | |

| IDH1 R132G | 16.6 nM | Biochemical Assay | [11] | |

| EC50 | 2-HG Production | 320 nM | HT1080 fibrosarcoma cells (R132C) | [11] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by mutant IDH1 and a general workflow for investigating the epigenetic effects of GSK864.

Caption: Signaling pathway of mutant IDH1 and the intervention by GSK864.

Caption: General experimental workflow for studying GSK864's epigenetic impact.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the impact of GSK864 on epigenetic modifications.

Cell Culture and GSK864 Treatment

-

Cell Lines: Use cell lines endogenously expressing an IDH1 mutation (e.g., HT1080 for R132C) or engineered cell lines with ectopic expression of mutant IDH1.[1][2] As a control, use corresponding wild-type IDH1 cell lines.

-

Culture Conditions: Maintain cells in the recommended medium and conditions. For example, HT1080 cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

GSK864 Preparation: Dissolve GSK864 in a suitable solvent, such as DMSO, to create a stock solution.[11] Prepare working concentrations by diluting the stock solution in the cell culture medium.

-

Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing GSK864 at various concentrations (e.g., ranging from 10 nM to 1 µM) or a vehicle control (DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours) before harvesting.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of specific histone modifications at particular genomic regions.[12]

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9me3, anti-H3K27me3). Use a non-specific IgG as a negative control. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a standard DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Bisulfite Sequencing for DNA Methylation Analysis

This technique is used to determine the methylation status of CpG sites in DNA.[12]

-

Genomic DNA Extraction: Extract high-quality genomic DNA from GSK864-treated and control cells.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the target regions of interest using primers specific for the bisulfite-converted DNA.

-

Sequencing: Sequence the PCR products. The methylation status of each CpG site is determined by comparing the sequence to the original unconverted sequence.

-

Genome-wide Analysis: For a genome-wide perspective, techniques such as Whole Genome Bisulfite Sequencing (WGBS) or Reduced Representation Bisulfite Sequencing (RRBS) can be employed.

Western Blotting for Histone Modifications

Western blotting can be used to assess global changes in histone modifications.

-

Histone Extraction: Isolate histones from the nuclei of GSK864-treated and control cells using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the histone modification of interest. Use an antibody against a total histone (e.g., anti-H3) as a loading control.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the band intensities using densitometry software and normalize the signal of the modified histone to the total histone.

Mass Spectrometry for Global Histone Modification Analysis

Mass spectrometry provides a comprehensive and unbiased quantification of a wide range of histone modifications simultaneously.

-

Histone Extraction and Derivatization: Extract and purify histones as described for Western blotting. Chemically derivatize the histones to improve ionization and fragmentation.

-

LC-MS/MS Analysis: Separate the histone peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Identify and quantify the different histone modifications using specialized software. This will provide a global profile of histone marks and how they are altered by GSK864 treatment.

Conclusion

GSK864 represents a promising therapeutic strategy for cancers harboring IDH1 mutations. Its ability to reverse the epigenetic dysregulation caused by the oncometabolite 2-HG highlights the critical link between metabolism and epigenetics in cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of GSK864 and other mutant IDH1 inhibitors on the cancer epigenome. A thorough understanding of these mechanisms is paramount for the continued development of targeted epigenetic therapies.

References

- 1. EXTH-10. COMBINATION OF EPIGENETIC ENZYME INHIBITORS, GSK-J4 AND BELINOSTAT, REVEALS HIGH EFFICACY IN IDH1 MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. DDRE-03. IDH1-MUTANT GBM CELLS ARE HIGHLY SENSITIVE TO COMBINATION OF KDM6A/B AND HDAC INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Review of Epigenetic Therapies for Treatment of IDH-mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | IDH1: Linking Metabolism and Epigenetics [frontiersin.org]

- 6. Making sure you're not a bot! [academiccommons.columbia.edu]

- 7. IDH1: Linking Metabolism and Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. An Overview of Epigenetic Assays - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on GSK864 in Glioma Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on GSK864, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in the context of glioma cell lines. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further investigation into the therapeutic potential of GSK864 for glioma.

Introduction to GSK864 and its Target in Glioma

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining characteristic of a significant subset of gliomas, particularly lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG accumulation drives tumorigenesis through epigenetic dysregulation and altered cellular metabolism.

GSK864 is a chemical probe and potent, allosteric inhibitor of mutant IDH1. It has been investigated for its ability to reverse the oncogenic effects of IDH1 mutations by blocking the production of D-2HG. Preliminary studies suggest that the pharmacological inactivation of mutant IDH1 by inhibitors like GSK864 can decrease glioblastoma growth in vitro.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for GSK864's inhibitory activity and the effects of IDH1 mutation on glioma cell lines.

Table 1: Inhibitory Activity of GSK864 against Mutant IDH1 Enzymes

| Mutant IDH1 Isoform | IC50 (nM) |

| R132C | 8.8 |

| R132H | 15.2 |

| R132G | 16.6 |

Data sourced from MedchemExpress. This data reflects enzymatic inhibition, not cellular viability.

Table 2: Effect of GSK864 on 2-Hydroxyglutarate (2-HG) Production

| Cell Line | IDH1 Mutation | Assay Method | EC50 (nM) |

| HT1080 (Fibrosarcoma) | R132C | LC-MS/MS | 320 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of GSK864 in glioma cell lines. These are standardized protocols that can be adapted for specific experimental questions.

Glioma Cell Culture

Objective: To maintain and propagate glioma cell lines for in vitro experiments.

Materials:

-

Glioma cell lines (e.g., U87MG, A172, patient-derived glioma stem-like cells)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile consumables

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Maintain glioma cell lines in T-75 flasks with supplemented DMEM.

-

For subculturing, aspirate the old medium and wash the cells with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at the desired density for maintenance or experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of GSK864 on the viability and proliferation of glioma cells.

Materials:

-

Glioma cells

-

GSK864 (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of GSK864 in culture medium.

-

Remove the overnight medium from the cells and add 100 µL of the GSK864 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in glioma cells following treatment with GSK864.

Materials:

-

Glioma cells

-

GSK864

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed glioma cells in 6-well plates and treat with various concentrations of GSK864 for a specified duration.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis

Objective: To investigate the effect of GSK864 on the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt, MAPK).

Materials:

-

Glioma cells treated with GSK864

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-IDH1-R132H, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.

Experimental workflow for studying GSK864 in glioma cell lines.

Simplified signaling pathway of mutant IDH1 and the action of GSK864.

The PI3K/Akt pathway in glioma and the reported effect of IDH1 R132H.

Discussion and Future Directions

The available preliminary data indicate that GSK864 is a potent inhibitor of mutant IDH1 and can reverse some of the molecular characteristics associated with the IDH1-mutant phenotype in cancer cells. One study has shown that GSK864 can reverse the selective sensitivity of IDH1-mutant glioma cells to a combination of GSK-J4 and Belinostat, suggesting a clear on-target effect in a glioma context. Furthermore, the same study demonstrated that GSK864 could reverse gene expression changes related to cholesterol biosynthesis and cellular stress responses induced by the IDH1 mutation.

However, there is a notable lack of publicly available, detailed quantitative data on the direct effects of GSK864 on the viability and apoptosis of a broad panel of glioma cell lines. While the inhibition of the mutant IDH1 enzyme is expected to reduce cell proliferation and induce apoptosis, further studies are required to quantify these effects and establish dose-response relationships and optimal treatment schedules in different glioma subtypes.

Future research should focus on:

-

Determining the IC50 values of GSK864 for cell viability in a panel of IDH1-mutant and wild-type glioma cell lines. This will establish the potency and selectivity of GSK864 in a cellular context.

-

Quantifying the induction of apoptosis by GSK864 in glioma cells. This will clarify the mechanism of cell death induced by the inhibitor.

-

Investigating the direct impact of GSK864 on key signaling pathways, such as PI3K/Akt and MAPK, in glioma cells. This will provide a more complete understanding of the molecular mechanisms of action of GSK864.

-

Evaluating the efficacy of GSK864 in combination with standard-of-care therapies for glioma, such as temozolomide and radiation. This will assess the potential for synergistic therapeutic effects.

References

Understanding the selectivity profile of GSK864 for IDH1 mutants

An In-depth Technical Guide to the Selectivity Profile of GSK864 for IDH1 Mutants

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including acute myeloid leukemia (AML) and glioma, IDH1 acquires neomorphic gain-of-function mutations, most commonly at the R132 residue.[1][2] These mutations enable the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to tumorigenesis.[1][2][3][4] GSK864 is a potent, allosteric, and cell-penetrant small molecule inhibitor developed to selectively target these mutant forms of IDH1, representing a targeted therapeutic strategy.[1][6][7][8][9]

Mechanism of Action

GSK864 functions as an allosteric inhibitor.[1][7] Crystallographic and biochemical studies have shown that it binds to a site distinct from the active site, locking the enzyme in a catalytically inactive conformation.[1] This mechanism prevents the conversion of α-KG to 2-HG and is effective against various clinically relevant IDH1 mutants.[1] A closely related analog, GSK849, demonstrates a competitive mode of inhibition with respect to α-KG, which is attributed to the inhibitor's interaction with a segment of the enzyme that precludes the conformational change required for catalytic activity.[1]

Data Presentation: Selectivity and Potency of GSK864

GSK864 demonstrates high potency against common IDH1 mutants with moderate selectivity over the wild-type (WT) enzyme.[8] Its inhibitory activity is summarized below.

| Target | Assay Type | Potency (IC50/EC50) | Reference |

| IDH1-R132C | Biochemical IC50 | 8.8 nM - 9 nM | [6][7][8][9] |

| IDH1-R132H | Biochemical IC50 | 15 nM - 15.2 nM | [6][7][8][9][10] |

| IDH1-R132G | Biochemical IC50 | 16.6 nM - 17 nM | [6][7][8][9] |

| WT-IDH1 | Biochemical IC50 | ~470 nM | [11] |

| HT1080 cells (IDH1-R132C) | Cellular EC50 (2-HG reduction) | 320 nM | [1][6] |

Mandatory Visualization

Signaling Pathway of Mutant IDH1 and GSK864 Inhibition

Caption: Mechanism of Mutant IDH1 and Inhibition by GSK864.

Experimental Workflow for Inhibitor Selectivity Profiling

References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. GSK864 | Structural Genomics Consortium [thesgc.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Probe GSK864 | Chemical Probes Portal [chemicalprobes.org]

- 11. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

GSK864: A Chemical Probe for Isocitrate Dehydrogenase 1 (IDH1) Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2][3] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires neomorphic, gain-of-function mutations.[1][3] These mutations, most commonly affecting the R132 residue, enable the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][2]

GSK864 has emerged as a potent and selective allosteric inhibitor of mutant IDH1, making it an invaluable chemical probe for elucidating the biological consequences of IDH1 mutations and for exploring potential therapeutic strategies.[4][5][6] Developed by GlaxoSmithKline, this compound exhibits favorable properties for both in vitro and in vivo studies, allowing for detailed investigation of the IDH1 signaling pathway.[1][4]

Data Presentation

The following tables summarize the quantitative data for GSK864, highlighting its potency and cellular activity.

Table 1: In Vitro Potency of GSK864 Against IDH1 Variants

| Target | IC50 (nM) |

| IDH1 R132C | 8.8 - 9 |

| IDH1 R132H | 15 - 15.2 |

| IDH1 R132G | 16.6 - 17 |

| Wild-Type IDH1 | ~466.5 - 470 |

(Data sourced from references[4][6][7][8][9])

Table 2: Cellular Activity of GSK864

| Cell Line | IDH1 Mutation | Assay | EC50 (nM) |

| HT1080 Fibrosarcoma | R132C | 2-HG Production Inhibition (LC-MS/MS) | 320 |

(Data sourced from references[1][7][10])

Mechanism of Action

GSK864 functions as an allosteric inhibitor, meaning it binds to a site on the mutant IDH1 enzyme distinct from the active site.[5][6] This binding event induces a conformational change that specifically prevents the neomorphic reduction of α-KG to 2-HG, without significantly affecting the wild-type enzyme's ability to convert isocitrate to α-KG at lower concentrations.[8][11]

By inhibiting the production of 2-HG, GSK864 helps to reverse the downstream oncogenic effects. In cancer cells with IDH1 mutations, elevated 2-HG levels competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and histone lysine demethylases, leading to a block in cellular differentiation.[1][2] Treatment with GSK864 reduces 2-HG levels, thereby restoring the function of these enzymes and promoting the differentiation of malignant cells.[6][8]

Caption: Mechanism of GSK864 action on mutant IDH1 signaling.

Experimental Protocols

Detailed methodologies are crucial for the successful application of GSK864 as a chemical probe.

Biochemical IDH1 Inhibition Assay

This assay measures the ability of GSK864 to inhibit the enzymatic activity of purified mutant IDH1.

-

Reagents and Materials:

-

Recombinant human IDH1 mutant enzyme (e.g., R132H, R132C).

-

Substrate: α-Ketoglutarate (α-KG).

-

Cofactor: NADPH.

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.2 mM DTT, 0.1 mg/mL BSA, pH 8.0.[11][12]

-

GSK864 stock solution in DMSO.

-

384-well microplate.

-

Plate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare serial dilutions of GSK864 in DMSO, then further dilute in assay buffer.

-

In a microplate, add the assay buffer, NADPH, and the GSK864 dilution (or DMSO for control).

-

Add the IDH1 mutant enzyme to each well and pre-incubate the mixture.

-

Initiate the reaction by adding α-KG to all wells.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.

-

Calculate the initial reaction rates and plot the percent inhibition against the logarithm of GSK864 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

-

Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the reduction of the oncometabolite 2-HG in cells treated with GSK864.

-

Reagents and Materials:

-

Procedure:

-

Seed HT1080 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK864 (and a DMSO vehicle control) for 24-48 hours.[1][13]

-

After incubation, aspirate the medium and wash the cells with ice-cold saline.

-

Quench metabolism and lyse the cells by adding the pre-chilled extraction buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.

-

Transfer the supernatant (containing metabolites) to a new tube for analysis.

-

Analyze the samples using an LC-MS/MS method specifically developed to quantify 2-HG.[1]

-

Normalize the 2-HG levels to cell number or protein concentration.

-

Plot the normalized 2-HG levels against GSK864 concentration to determine the EC50 value.

-

Chemoproteomics for Selectivity Profiling

To confirm the selectivity of the chemical series, a chemoproteomic approach using a close, functionalized analog of GSK864 (GSK321) can be employed.[4]

-

Methodology Overview:

-

Immobilization: A functionalized analog of GSK864 (like GSK321) is covalently attached to sepharose beads.[4]

-

Incubation: The beads are incubated with a whole-cell lysate (e.g., from HT1080 cells) to allow the probe to bind to its protein targets.[4]

-

Washing: Non-specifically bound proteins are washed away.

-

Elution: Specifically bound proteins are eluted from the beads.

-

Identification: The eluted proteins are identified and quantified using mass spectrometry (LC-MS/MS). The results typically show a highly selective enrichment of IDH1 over other proteins in the lysate.[1][4]

-

Caption: Experimental workflow for evaluating an IDH1 chemical probe.

Conclusion

GSK864 is a well-characterized chemical probe for studying mutant IDH1. Its high potency against common IDH1 mutants, moderate selectivity over the wild-type enzyme, and demonstrated ability to inhibit cellular 2-HG production make it a cornerstone tool for cancer researchers.[4][6][7] The detailed protocols provided herein serve as a guide for its effective use in elucidating the complex biology of IDH1-mutated cancers and in the validation of novel therapeutic strategies targeting this critical oncogenic pathway.

References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 4. GSK864 | Structural Genomics Consortium [thesgc.org]

- 5. Probe GSK864 | Chemical Probes Portal [chemicalprobes.org]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the absence of mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: GSK864 for In Vitro Inhibition of Isocitrate Dehydrogenase 1 (IDH1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic point mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[3]

GSK864 is a potent and selective, allosteric inhibitor of mutant IDH1.[3][4] It binds to an allosteric site at the dimer interface, locking the enzyme in a catalytically inactive conformation.[2][5] This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of GSK864 against mutant IDH1.

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK864 against Mutant IDH1 Enzymes

| Mutant IDH1 Variant | IC50 (nM) | Assay Type |

| R132H | 15.2[6] | Biochemical |

| R132C | 8.8[6] | Biochemical |

| R132G | 16.6[6] | Biochemical |

Table 2: Cellular Activity of GSK864

| Cell Line | Mutant IDH1 Variant | EC50 (nM) for 2-HG Inhibition | Assay Type |

| HT1080 fibrosarcoma | R132C | 320 | LC-MS/MS[6] |

Signaling Pathway

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate to D-2-hydroxyglutarate, which is considered an oncometabolite. GSK864 acts as an allosteric inhibitor, preventing this conversion.

Experimental Protocols

Biochemical Assay for IDH1 Inhibition (Fluorescence-Based)

This protocol describes a coupled-enzyme assay to determine the IC50 of GSK864 by measuring the consumption of NADPH, which is monitored by the reduction of a fluorescent probe.

Materials:

-

Recombinant human IDH1 (R132H, R132C, or R132G) enzyme

-

GSK864

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Diaphorase

-

Resazurin

-

Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of GSK864 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Enzyme Solution: Dilute the recombinant mutant IDH1 enzyme in Assay Buffer to the desired concentration (e.g., 30 nM).[5]

-

Reaction Mixture: Prepare a reaction mixture containing α-KG (1.5 mM), NADPH (50 µM), diaphorase, and resazurin in Assay Buffer.[5][7]

-

Assay Protocol: a. Add 50 µL of the enzyme solution to each well of a 96-well plate. b. Add 2 µL of the diluted GSK864 or DMSO (vehicle control) to the respective wells. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Initiate the enzymatic reaction by adding 50 µL of the reaction mixture to each well. e. Immediately place the plate in a fluorescence microplate reader.

-

Data Acquisition: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) in kinetic mode at 37°C for 30-60 minutes.

-

Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of GSK864. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the GSK864 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for 2-Hydroxyglutarate (2-HG) Production

This protocol describes the measurement of D-2-HG levels in cell culture media or cell lysates from IDH1-mutant cells treated with GSK864.

Materials:

-

IDH1-mutant cell line (e.g., HT1080)

-

Cell culture medium and supplements

-

GSK864

-

D-2-Hydroxyglutarate (D-2-HG) Assay Kit (e.g., colorimetric or fluorometric) or access to LC-MS/MS

-

96-well cell culture plates

-

Reagents for cell lysis (if measuring intracellular 2-HG)

Procedure:

-

Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GSK864. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a period sufficient to observe a significant change in 2-HG levels (e.g., 48-72 hours).

-

Sample Collection:

-

Extracellular 2-HG: Collect the cell culture supernatant.

-

Intracellular 2-HG: Wash the cells with PBS, and then lyse the cells using an appropriate lysis buffer or by methods such as methanol extraction.

-

-

2-HG Measurement:

-

Enzymatic Assay: Use a commercial D-2-HG assay kit. These kits typically involve an enzymatic reaction that converts D-2-HG and produces a colorimetric or fluorescent signal. Follow the manufacturer's protocol.

-

LC-MS/MS: For a more sensitive and specific measurement, use a validated LC-MS/MS method. This typically involves protein precipitation, followed by chromatographic separation and mass spectrometric detection of 2-HG.

-

-

Data Analysis: a. Generate a standard curve using known concentrations of D-2-HG. b. Determine the concentration of 2-HG in each sample. c. Normalize the 2-HG levels to cell number or protein concentration. d. Plot the percentage of 2-HG inhibition against the logarithm of the GSK864 concentration and fit the data to determine the EC50 value.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of GSK864 as an inhibitor of mutant IDH1. The biochemical assay allows for the direct determination of the inhibitor's potency against the purified enzyme, while the cell-based assay confirms its activity in a more physiologically relevant context by measuring the reduction of the oncometabolite 2-HG. These assays are essential tools for the preclinical evaluation of mutant IDH1 inhibitors.

References

- 1. Detection of IDH1 and IDH2 Mutations by Fluorescence Melting Curve Analysis as a Diagnostic Tool for Brain Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A genetically encoded fluorescent sensor enables sensitive and specific detection of IDH mutant associated oncometabolite D-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. abcam.com [abcam.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for GSK864 in Cell Culture Experiments

A Critical Clarification on the Primary Target of GSK864

Extensive review of the scientific literature indicates that GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes, specifically targeting the R132C, R132H, and R132G variants.[1][2][3][4][5] It is crucial for researchers to be aware that GSK864 is not a KAT6A (Lysine Acetyltransferase 6A) inhibitor. The following application notes and protocols are therefore based on its well-established function as an IDH1 mutant inhibitor.

Part 1: GSK864 as an IDH1 Mutant Inhibitor

Mechanism of Action

Mutations in the IDH1 enzyme, commonly found in various cancers like acute myeloid leukemia (AML) and glioma, lead to a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[6][7] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation.[6][7]

GSK864 acts as an allosteric inhibitor, binding to a site on the mutant IDH1 enzyme and locking it in an inactive conformation.[4][8] This prevents the conversion of α-KG to D-2HG, thereby reducing intracellular D-2HG levels. The intended downstream effects of GSK864 treatment in IDH1-mutant cells include the reversal of hypermethylation patterns and the induction of cellular differentiation.[4][8]

A logical diagram illustrating the mechanism of action of GSK864 is provided below.

Quantitative Data

The inhibitory activity of GSK864 against various IDH1 mutants has been quantified in biochemical assays.

| Target | IC50 (nM) |

| IDH1 R132C | 8.8 - 9 |

| IDH1 R132H | 15 - 15.2 |

| IDH1 R132G | 16.6 - 17 |

| Wild-Type IDH1 | ~470 |

Data compiled from multiple sources.[3][4][5][7]

In cellular assays, GSK864 has been shown to inhibit the production of 2-HG in HT1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation, with an EC50 of 320 nM.[1][8]

Experimental Protocols

1. Preparation of GSK864 Stock Solution

-

Reconstitution: GSK864 is typically supplied as a powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10-100 mM.[2][5] Sonication may be recommended to aid dissolution.[2]

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

2. Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent or suspension cells with GSK864. Optimization will be required for specific cell lines and experimental aims.

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the course of the experiment.

-

Preparation of Working Solution: On the day of the experiment, thaw the GSK864 stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to ensure accuracy.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of GSK864. For suspension cells, add the required volume of the GSK864 working solution to the cell suspension. Include a vehicle control (medium with the same concentration of DMSO used for the highest GSK864 concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer for differentiation studies) under standard cell culture conditions (e.g., 37°C, 5% CO2).[9][10]

-

Endpoint Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of GSK864 on cell growth.

-

2-HG Measurement (LC-MS/MS): To confirm the on-target effect of the inhibitor.

-

Western Blotting: To analyze the expression of differentiation markers or other proteins of interest.

-

Flow Cytometry: To assess cell cycle progression or the expression of cell surface differentiation markers.

-

Gene Expression Analysis (qRT-PCR, RNA-seq): To investigate changes in the transcriptome.

-

The following diagram outlines a general experimental workflow for using GSK864 in cell culture.

Part 2: Overview of the KAT6A Signaling Pathway

While GSK864 does not target KAT6A, understanding the KAT6A pathway is important for researchers in the field of epigenetics and cancer biology.

KAT6A (also known as MOZ) is a histone acetyltransferase (HAT) that plays a crucial role in chromatin remodeling and gene transcription.[11][12][13] It primarily acetylates lysine residues on histone H3, such as H3K9 and H3K23.[11][14]

In certain cancers, such as glioblastoma, KAT6A has been shown to be upregulated.[11][12] Its activity can lead to the activation of oncogenic signaling pathways. One such pathway involves the KAT6A-mediated acetylation of H3K23. This acetylation mark recruits the protein TRIM24 to the promoter of the PIK3CA gene, leading to its transcriptional activation.[11][12] The increased expression of PIK3CA, the catalytic subunit of PI3K, subsequently activates the PI3K/AKT signaling cascade, which promotes cell proliferation, migration, and tumorigenesis.[11][12][15]

A diagram of the KAT6A-PI3K/AKT signaling pathway is presented below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK864 | TargetMol [targetmol.com]

- 3. GSK864 | Structural Genomics Consortium [thesgc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wild-type and mutated IDH1/2 enzymes and therapy responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK864 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 isoforms with mutations at the R132 residue, such as R132C, R132H, and R132G, with low nanomolar efficacy.[1][3] In cancer cells harboring these mutations, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4][5] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[5] GSK864 inhibits the production of 2-HG, thereby restoring normal cellular processes and impeding cancer progression.[1][4] These application notes provide detailed protocols for the preparation and administration of GSK864 in in vivo mouse models, particularly for studies involving acute myeloid leukemia (AML) xenografts.

Mechanism of Action

Mutant IDH1 enzymes catalyze the NADPH-dependent reduction of α-KG to 2-HG. GSK864 functions as an allosteric inhibitor, binding to a site distinct from the active site of the mutant IDH1 enzyme. This binding event locks the enzyme in an inactive conformation, preventing the conversion of α-KG to 2-HG. The subsequent reduction in intracellular 2-HG levels can lead to the reversal of hypermethylation, a key epigenetic alteration driven by this oncometabolite, and promote the differentiation of cancer cells, such as leukemic blasts.[1][4]

References

Application Notes and Protocols: Western Blot Analysis for IDH1 Expression and Downstream Signaling After GSK864 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis. GSK864 is a potent and selective allosteric inhibitor of mutant IDH1.[1] It has been shown to reduce 2-HG levels, inhibit cell proliferation, and promote differentiation in cancer cells harboring IDH1 mutations.[2] At higher concentrations, GSK864 can also inhibit wild-type IDH1.[2][3]

These application notes provide a comprehensive guide for utilizing Western blot analysis to study the effects of GSK864 treatment on IDH1 and its downstream signaling pathways. While the primary mechanism of GSK864 is the inhibition of IDH1 enzymatic activity rather than the alteration of its total protein expression, Western blotting remains an essential tool to confirm the presence of the target protein and to analyze the modulation of downstream signaling cascades.

Data Presentation

The following table summarizes the known quantitative effects of GSK864 on mutant and wild-type IDH1, as well as its impact on cellular processes.

| Parameter | Cell Line/System | GSK864 Concentration | Effect | Reference |

| IC50 (Mutant IDH1 R132C) | Enzyme Assay | 8.8 nM | Inhibition of enzymatic activity | [1] |

| IC50 (Mutant IDH1 R132H) | Enzyme Assay | 15.2 nM | Inhibition of enzymatic activity | [1] |

| IC50 (Mutant IDH1 R132G) | Enzyme Assay | 16.6 nM | Inhibition of enzymatic activity | [1] |

| EC50 (2-HG Production) | HT1080 (IDH1 R132C) | 320 nM | Reduction of intracellular 2-HG | [1] |

| Cell Proliferation | Jurkat & MV-11 (Wild-type IDH1) | 2 µM (48h) | Significant inhibition | [2][3] |

| Apoptosis | Jurkat & MV-11 (Wild-type IDH1) | 2 µM (48h) | Induction of apoptosis | [2][3] |

Signaling Pathways and Experimental Workflow

IDH1 Signaling Pathway

Mutant IDH1 utilizes α-ketoglutarate (α-KG) to produce the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. Wild-type IDH1, on the other hand, plays a role in cellular metabolism and redox balance, and its overexpression has been observed in some primary glioblastomas.[4] The PI3K/AKT/mTOR pathway is one of the key signaling cascades that can be influenced by IDH1 activity.

Caption: A diagram of the IDH1 signaling pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot analysis to assess IDH1 and downstream signaling proteins after GSK864 treatment.

Caption: Workflow for Western blot analysis of IDH1.

Experimental Protocols

Cell Culture and GSK864 Treatment

-

Cell Lines: Utilize appropriate cell lines for your study. For mutant IDH1 analysis, glioma cell lines (e.g., U87MG expressing mutant IDH1) or AML cell lines are suitable. For wild-type IDH1 studies, cell lines such as Jurkat and MV4-11 can be used.[2][3]

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

GSK864 Preparation: Prepare a stock solution of GSK864 in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Note that the final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of GSK864 or vehicle control. The treatment duration can vary, but a 48 to 72-hour incubation period is common for assessing effects on cell signaling and proliferation.[2][3]

Western Blot Protocol

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Anti-IDH1 (to confirm protein presence)

-

Anti-phospho-AKT (Ser473)

-

Anti-total-AKT

-

Anti-phospho-mTOR (Ser2448)

-

Anti-total-mTOR

-

Anti-β-actin or anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control.

-

Conclusion

GSK864 is a valuable tool for studying the function of mutant and wild-type IDH1. While its primary effect is the inhibition of enzymatic activity, Western blot analysis is crucial for confirming the expression of IDH1 in the chosen cellular model and for dissecting the impact of GSK864 on downstream signaling pathways, such as the PI3K/AKT/mTOR cascade. The protocols and information provided here offer a solid foundation for researchers to design and execute experiments to further elucidate the role of IDH1 in cancer and the therapeutic potential of its inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the absence of mutation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: GSK864 Treatment of HT-1080 and U87 MG Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1, such as R132C and R132H, are frequently observed in various cancers, including fibrosarcoma and glioma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, including histone and DNA hypermethylation, which ultimately drive oncogenesis.[5][6][7] GSK864 specifically targets these mutant IDH1 enzymes, offering a promising therapeutic strategy for cancers harboring these mutations.